Cas no 1568032-03-0 (Piperazine, 2-methyl-1-propyl-, (2R)- )

(2R)-2-Methyl-1-propylpiperazine is a chiral piperazine derivative characterized by its stereospecific (R)-configuration at the 2-position and a propyl substituent at the 1-position. This compound is of interest in pharmaceutical and fine chemical synthesis due to its potential as a building block for bioactive molecules, particularly in the development of enantioselective catalysts or chiral auxiliaries. Its defined stereochemistry ensures precise control over stereochemical outcomes in asymmetric synthesis. The propyl group enhances lipophilicity, which may improve membrane permeability in drug design applications. The compound is typically supplied with high chemical and optical purity, making it suitable for research requiring rigorous stereochemical fidelity.
Piperazine, 2-methyl-1-propyl-, (2R)-  structure
1568032-03-0 structure
Product name:Piperazine, 2-methyl-1-propyl-, (2R)-
CAS No:1568032-03-0
MF:C8H18N2
MW:142.241921901703
CID:5252594

Piperazine, 2-methyl-1-propyl-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Methyl-1-propylpiperazine (ACI)
    • Piperazine, 2-methyl-1-propyl-, (2R)-
    • Inchi: 1S/C8H18N2/c1-3-5-10-6-4-9-7-8(10)2/h8-9H,3-7H2,1-2H3/t8-/m1/s1
    • InChI Key: NNBDADVCGIOLES-MRVPVSSYSA-N
    • SMILES: C(N1CCNC[C@H]1C)CC

Piperazine, 2-methyl-1-propyl-, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-381235-10.0g
(2R)-2-METHYL-1-PROPYLPIPERAZINE
1568032-03-0
10.0g
$2438.0 2023-03-02
Enamine
EN300-381235-5.0g
(2R)-2-METHYL-1-PROPYLPIPERAZINE
1568032-03-0
5.0g
$1939.0 2023-03-02
Enamine
EN300-381235-2.5g
(2R)-2-METHYL-1-PROPYLPIPERAZINE
1568032-03-0
2.5g
$1531.0 2023-03-02
Enamine
EN300-381235-1.0g
(2R)-2-METHYL-1-PROPYLPIPERAZINE
1568032-03-0
1.0g
$739.0 2023-03-02

Additional information on Piperazine, 2-methyl-1-propyl-, (2R)-

Piperazine, 2-methyl-1-propyl-, (2R)- (CAS No. 1568032-03-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound Piperazine, 2-methyl-1-propyl-, (2R)- (CAS No. 1568032-03-0) represents a significant advancement in the realm of chiral chemistry and pharmaceutical development. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. Piperazine derivatives are well-known for their broad spectrum of biological activities, making them valuable scaffolds for drug design. The specific configuration of the (2R) enantiomer adds an extra layer of complexity and interest, as stereochemistry often plays a crucial role in the efficacy and safety of therapeutic agents.

In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more targeted and effective pharmaceutical interventions. The (2R)-configuration of Piperazine, 2-methyl-1-propyl-, (2R)- is particularly noteworthy because it offers a distinct chemical profile compared to its racemic counterpart. This specificity is critical in drug development, where minor differences in molecular structure can lead to significant variations in biological activity. The synthesis of this compound involves sophisticated organic chemistry techniques, including asymmetric catalysis and chiral resolution methods, which are essential for achieving high enantiomeric purity.

One of the most compelling aspects of Piperazine, 2-methyl-1-propyl-, (2R)- is its potential as a building block for novel therapeutic agents. Researchers have been exploring its utility in the design of small-molecule drugs that target various biological pathways. For instance, piperazine derivatives have shown promise in the treatment of neurological disorders, infectious diseases, and inflammatory conditions. The (2R)-enantiomer, in particular, has been investigated for its ability to interact with specific receptors and enzymes in a highly selective manner. This selectivity is key to minimizing side effects and improving patient outcomes.

The structural features of Piperazine, 2-methyl-1-propyl-, (2R)- also make it an attractive candidate for material science applications. Piperazine-based compounds exhibit interesting physicochemical properties that can be exploited in the development of new materials with tailored functionalities. For example, they can be incorporated into polymers to enhance thermal stability or used as ligands in catalytic systems. The chirality of the molecule further expands its potential applications by allowing for the creation of materials with specific optical or electronic properties.

Recent studies have highlighted the role of Piperazine, 2-methyl-1-propyl-, (2R)- in drug discovery pipelines. Researchers have utilized computational modeling and high-throughput screening techniques to identify novel derivatives with enhanced pharmacological properties. These efforts have led to the identification of several promising lead compounds that are currently undergoing further investigation. The compound's unique structural motifs provide a rich scaffold for medicinal chemists to modify and optimize for specific therapeutic targets.

The synthesis and characterization of Piperazine, 2-methyl-1-propyl-, (2R)- have also contributed to advancements in synthetic methodology. The development of efficient synthetic routes has not only facilitated access to this compound but has also provided valuable insights into asymmetric synthesis strategies. These methodologies are increasingly important in the pharmaceutical industry, where cost-effective and scalable production processes are essential for bringing new drugs to market.

In conclusion, Piperazine, 2-methyl-1-propyl-, (2R)- (CAS No. 1568032-03-0) represents a significant contribution to modern chemical research and pharmaceutical development. Its unique structural features and enantiopurity make it a valuable tool for drug design and material science applications. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of therapeutic interventions across multiple disciplines.

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